

# Application Notes and Protocols: GSK761 Treatment of THP-1 Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK761    |           |
| Cat. No.:            | B10857121 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

THP-1, a human monocytic leukemia cell line, is extensively utilized in immunological research as a model for primary human monocytes and macrophages. Upon differentiation, these cells exhibit many key characteristics and functions of macrophages, including phagocytosis and the production of inflammatory mediators in response to stimuli such as lipopolysaccharide (LPS). **GSK761** is a potent and selective small molecule inhibitor of the Speckled Protein 140 (SP140), a bromodomain and PHD finger-containing epigenetic reader. SP140 has been identified as a critical regulator of inflammatory gene expression in macrophages. These application notes provide detailed protocols for the treatment of THP-1 monocytes with **GSK761** to modulate inflammatory responses, particularly those induced by LPS.

### **Data Presentation**

While specific dose-response data for **GSK761** in THP-1 cells is not readily available in the public domain, the following tables represent the expected outcomes based on the known function of **GSK761** in other macrophage systems. These tables are intended to serve as a template for data presentation.

Table 1: Effect of **GSK761** on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages



| GSK761<br>Concentration (nM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) |
|------------------------------|------------------------------------|-----------------------------------|------------------------------------|
| 0 (LPS only)                 | 100%                               | 100%                              | 100%                               |
| 10                           | 85%                                | 90%                               | 88%                                |
| 50                           | 60%                                | 70%                               | 65%                                |
| 100                          | 40%                                | 50%                               | 45%                                |
| 500                          | 20%                                | 25%                               | 22%                                |
| 1000                         | 10%                                | 15%                               | 12%                                |

Table 2: Effect of **GSK761** on Co-stimulatory Molecule Expression in LPS-stimulated THP-1 Macrophages

| GSK761 Concentration (nM) | CD80 Positive Cells (% of LPS control) | CD86 Positive Cells (% of LPS control) |
|---------------------------|----------------------------------------|----------------------------------------|
| 0 (LPS only)              | 100%                                   | 100%                                   |
| 10                        | 90%                                    | 92%                                    |
| 50                        | 75%                                    | 80%                                    |
| 100                       | 60%                                    | 65%                                    |
| 500                       | 40%                                    | 45%                                    |
| 1000                      | 25%                                    | 30%                                    |

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action for **GSK761** in modulating the LPS-induced inflammatory pathway in THP-1 monocytes.





Click to download full resolution via product page

Caption: **GSK761** inhibits SP140, modulating LPS-induced inflammation.

# **Experimental Protocols THP-1 Cell Culture and Differentiation**

#### Materials:

- THP-1 cell line (ATCC® TIB-202™)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- 6-well tissue culture plates



- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
- Maintain cell density between 1 x 10<sup>5</sup> and 8 x 10<sup>5</sup> cells/mL.
- To differentiate monocytes into macrophages, seed THP-1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
- Add PMA to a final concentration of 100 ng/mL.
- Incubate for 48-72 hours. Adherent, differentiated macrophages will be observed.
- After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed sterile PBS.
- Add fresh, PMA-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before treatment.

### **GSK761** Treatment and LPS Stimulation

#### Materials:

- Differentiated THP-1 macrophages
- GSK761 (prepare stock solution in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Serum-free RPMI-1640 medium

- Prepare serial dilutions of GSK761 in serum-free RPMI-1640 medium to achieve final concentrations ranging from 10 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest GSK761 treatment.
- Aspirate the medium from the rested, differentiated THP-1 cells and replace it with the GSK761-containing medium or vehicle control.



- Incubate the cells for 1-2 hours at 37°C.
- Prepare a stock solution of LPS in sterile PBS.
- Add LPS to each well to a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Do not add LPS to the negative control wells.
- Incubate the plates for the desired time point (e.g., 6, 12, or 24 hours) to assess cytokine production or cell surface marker expression.

## **Measurement of Cytokine Production by ELISA**

#### Materials:

- Human TNF-α, IL-6, and IL-1β ELISA kits
- Cell culture supernatants from the experiment
- 96-well ELISA plates
- Plate reader

- Following the LPS stimulation period, carefully collect the cell culture supernatants from each well.
- Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.
- Perform the ELISA for TNF- $\alpha$ , IL-6, and IL-1 $\beta$  according to the manufacturer's instructions for each kit.
- Briefly, coat the 96-well plates with the capture antibody overnight.
- Block the plates to prevent non-specific binding.
- Add the collected supernatants and standards to the wells and incubate.
- Wash the plates and add the detection antibody.



- Add the enzyme conjugate (e.g., streptavidin-HRP).
- Add the substrate and stop the reaction.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cytokine concentrations based on the standard curve.

# Analysis of Cell Surface Marker Expression by Flow Cytometry

#### Materials:

- Differentiated and treated THP-1 macrophages
- Accutase or other non-enzymatic cell detachment solution
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against human CD80 and CD86
- Isotype control antibodies
- · Flow cytometer

- After the treatment period, gently wash the cells with PBS.
- Add Accutase to the wells and incubate at 37°C for 10-15 minutes to detach the adherent cells.
- Gently scrape the wells to ensure complete detachment and transfer the cell suspension to FACS tubes.
- Centrifuge the cells at 1,200 rpm for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in cold FACS buffer.



- Add the fluorochrome-conjugated anti-CD80, anti-CD86, or isotype control antibodies to the respective tubes.
- Incubate on ice for 30 minutes in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer for analysis.
- Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.

## **Western Blot for Signaling Pathway Analysis**

#### Materials:

- Differentiated and treated THP-1 macrophages
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against p-NF-κB p65, total NF-κB p65, p-STAT1, total STAT1, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

- After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.
- Scrape the cell lysate and collect it in microcentrifuge tubes.



- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for studying **GSK761** effects on THP-1 macrophages.

• To cite this document: BenchChem. [Application Notes and Protocols: GSK761 Treatment of THP-1 Monocytes]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10857121#gsk761-treatment-of-thp-1-monocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com